molecular formula C4H5ClN4 B1500177 5-Chloro-6-methyl-1,2,4-triazin-3-amine

5-Chloro-6-methyl-1,2,4-triazin-3-amine

Cat. No.: B1500177
M. Wt: 144.56 g/mol
InChI Key: HDCZXFHDDWTDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-methyl-1,2,4-triazin-3-amine is a chemical compound with the molecular formula C4H5ClN4. It belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles known for their significant potential in pharmaceutical research and development . While specific biological data for this exact compound is limited in the available literature, 1,2,4-triazine derivatives are extensively investigated for their diverse pharmacological activities. Notably, closely related 1,2,4-triazine-3-amine derivatives have been identified as potent and selective antagonists of the adenosine A2A receptor, a key target for non-dopaminergic therapies in Parkinson's disease . Other research highlights that 1,2,4-triazine derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-malarial properties . The presence of both a chloro and an amino group on the triazine core makes this compound a valuable synthetic intermediate. It is amenable to further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitution, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies . This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C4H5ClN4

Molecular Weight

144.56 g/mol

IUPAC Name

5-chloro-6-methyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C4H5ClN4/c1-2-3(5)7-4(6)9-8-2/h1H3,(H2,6,7,9)

InChI Key

HDCZXFHDDWTDDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=N1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The activity and physicochemical properties of triazin-3-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents (Positions) Key Structural Features
5-Chloro-6-methyl-1,2,4-triazin-3-amine C₄H₅ClN₄ Cl (5), CH₃ (6) Chloro and methyl groups enhance electrophilicity and steric bulk .
5-Phenyl-1,2,4-triazin-3-amine C₉H₈N₄ Phenyl (5) Aromatic ring increases π-π stacking potential; melting point: 235°C .
6-Methyl-1,2,4-triazin-3-amine C₄H₆N₄ CH₃ (6) Simpler structure with lower molecular weight (110.12 g/mol) .
6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine (T4G) C₁₆H₁₅N₅ Pyridinyl (6), Phenyl (5) Bulky pyridinyl group enhances adenosine A2A receptor binding .
6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine C₁₅H₁₁ClFN₅ Cl-pyridinyl (6), F-phenyl (5) Dual halogenation improves receptor antagonism; used in solid pharmaceutical formulations .

Pharmacological Activity

  • Adenosine Receptor Antagonism: The pyridinyl and halogenated analogs (e.g., T4G and 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-triazin-3-amine) exhibit potent A2A receptor inhibition, critical for neurodegenerative disease therapeutics .
  • Comparative Potency : Bulkier substituents (e.g., pyridinyl in T4G) enhance binding affinity compared to the smaller chloro-methyl group in the target compound .

Physicochemical Properties

  • Melting Points : 5-Phenyl-1,2,4-triazin-3-amine melts at 235°C , while brominated derivatives (e.g., 4d) show higher melting points (266.5°C) due to increased molecular symmetry .
  • Solubility: Halogenation (Cl, F) reduces solubility in aqueous media but improves lipid membrane permeability, as seen in adenosine antagonists .

Preparation Methods

Direct Amination of 5-Chloro-6-methyl-1,2,4-triazine Precursors

One of the classical approaches to prepare 5-chloro-6-methyl-1,2,4-triazin-3-amine involves the amination of chlorinated triazine derivatives. The process typically starts with a chlorinated 1,2,4-triazine such as 5-chloro-6-methyl-1,2,4-triazine, which undergoes nucleophilic substitution at the 3-position with ammonia or amine sources.

  • Key Reaction Conditions:

    • Use of aqueous ammonia or ammonium salts.
    • Mild heating (room temperature to 100 °C) to facilitate substitution.
    • Solvents such as methanol or aqueous media to dissolve reactants.
  • Mechanistic Insight:
    The chlorine atom at the 3-position of the triazine ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen atoms and the methyl substituent at position 6. Ammonia displaces the chlorine to form the 3-amine derivative.

  • Yield and Purity:

    • Yields are generally moderate to high (50-80%).
    • Purification by recrystallization or chromatography yields high-purity products (>95% by HPLC).

This method is supported by analogous procedures reported for related triazine derivatives, such as the preparation of 6-bromo-5-phenyl-1,2,4-triazin-3-amine via nucleophilic substitution of halogenated triazines.

Chlorination of 6-Methyl-1,2,4-triazin-3-amine

An alternative synthetic route involves the selective chlorination of 6-methyl-1,2,4-triazin-3-amine at the 5-position.

  • Reagents and Conditions:

    • Chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
    • Controlled temperature to avoid over-chlorination.
    • Solvents like acetonitrile or dichloromethane.
  • Process Description:
    The amino group at position 3 is preserved while the 5-position is selectively chlorinated. This requires careful control of reaction time and temperature to achieve mono-chlorination.

  • Advantages:

    • Allows direct access to the target compound from the amine precursor.
    • Potential for scale-up due to straightforward reaction steps.

This approach is consistent with general halogenation strategies of heterocycles documented in the literature.

Multi-Step Synthesis via Cyanuric Chloride Derivatives

A more complex but versatile method uses cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material, which undergoes stepwise substitution to introduce the methyl and amino groups selectively.

Step Reactants & Conditions Product Formed Notes
1 Cyanuric chloride + Methyl Grignard reagent (e.g., methyl magnesium chloride) in THF or diethyl ether at -30 to 0 °C 6-methyl-2,4-dichloro-1,3,5-triazine Selective substitution of one chlorine by methyl
2 6-methyl-2,4-dichloro-1,3,5-triazine + Methanolic sodium hydroxide at 0-20 °C 6-methyl-2-chloro-4-methoxy-1,3,5-triazine Substitution of chlorine by methoxy group
3 Intermediate + Methylamine (gaseous or aqueous) at 0-15 °C 6-methyl-2-methylamino-4-methoxy-1,3,5-triazine Amination step
  • Adaptation for 1,2,4-triazine:
    Although this method is described for 1,3,5-triazine derivatives, similar stepwise nucleophilic substitutions can be adapted for 1,2,4-triazine systems to install methyl and amino substituents at desired positions, including the 5-chloro-6-methyl-1,2,4-triazin-3-amine target.

Amination via Mercapto-1,2,4-triazine Intermediates

Historical synthetic routes involve the conversion of mercapto derivatives of 1,2,4-triazines to amino derivatives through amination reactions.

  • Procedure Highlights:

    • Preparation of 5-mercapto-1,2,4-triazine-3(2H)-one derivatives.
    • Amination using ammonia in methanol under autoclave conditions (100-120 °C for 20 hours).
    • Isolation of amino-triazine derivatives by recrystallization.
  • Yield and Purity:

    • Yields reported around 60-65%.
    • Products exhibit high purity suitable for further synthetic transformations.

This method is less direct but useful for synthesizing amino-substituted triazines when direct halogen substitution is challenging.

Catalytic Hydrogenation and Functional Group Transformations

In some patented procedures, catalytic hydrogenation is used to convert precursor compounds into amino-triazines.

  • Key Points:

    • Use of hydrogen gas with a catalyst such as palladium on carbon.
    • Reaction carried out in aqueous acetic acid or similar solvents.
    • Introduction of crystal seeds to improve reaction kinetics and yield.
  • Outcome:

    • Efficient conversion of precursor ketones or aldehydes on the triazine ring to the corresponding amino derivatives.
    • Yields up to 76% reported in patent literature.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct amination of 5-chloro-6-methyl-1,2,4-triazine 5-chloro-6-methyl-1,2,4-triazine NH3 (aqueous or gas) Mild heating, aqueous or methanol solvent 50-80 Simple, direct substitution
Selective chlorination of 6-methyl-1,2,4-triazin-3-amine 6-methyl-1,2,4-triazin-3-amine POCl3, SOCl2 Controlled temp, organic solvents Moderate Requires careful control
Stepwise substitution from cyanuric chloride Cyanuric chloride Methyl Grignard, NaOH (MeOH), methylamine Low to moderate temp >70 (overall) Multi-step, adaptable
Amination via mercapto intermediates 5-mercapto-1,2,4-triazine derivatives NH3-MeOH, autoclave 100-120 °C, 20 h ~60-65 Indirect, useful for specific derivatives
Catalytic hydrogenation of precursor ketones Aminotriazine ketones H2, Pd/C, acetic acid Ambient to mild heat ~76 Patent reported

Q & A

Q. What are the established synthetic routes for 5-Chloro-6-methyl-1,2,4-triazin-3-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving triazine precursors. For example, substituting chlorine atoms in triazine derivatives with methylamine under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO improves yield . Purification often involves column chromatography with silica gel and a gradient of ethyl acetate/hexane. Key intermediates should be monitored via TLC, and yields typically range from 70–85% depending on stoichiometric ratios of reactants .

Q. Which analytical techniques are recommended for characterizing the purity and structure of 5-Chloro-6-methyl-1,2,4-triazin-3-amine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 resolve the amine (-NH2) and methyl (-CH3) signals, with characteristic peaks at δ ~6.5–7.5 ppm (aromatic protons) and δ ~2.3 ppm (methyl group) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak at m/z 144.56 (C4_4H5_5ClN4_4) .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate 5-Chloro-6-methyl-1,2,4-triazin-3-amine as an adenosine receptor antagonist?

  • Methodological Answer :
  • In Vitro Binding Assays : Use radioligand displacement assays with 3H^3H-ZM241385 or 3H^3H-NECA on A2A_{2A} or A2B_{2B} adenosine receptors. Measure IC50_{50} values via competitive binding curves .
  • Selectivity Profiling : Compare binding affinities across adenosine receptor subtypes (A1_1, A2A_{2A}, A2B_{2B}, A3_3) using transfected HEK293 cells .
  • Functional Assays : Monitor cAMP accumulation in receptor-transfected cells to assess antagonism potency .

Q. What strategies address discrepancies in biological activity data for structurally similar triazin-3-amine derivatives?

  • Methodological Answer :
  • Purity Validation : Re-analyze compounds via HPLC and elemental analysis to rule out impurities (e.g., unreacted precursors) .
  • Assay Reproducibility : Standardize buffer pH, temperature, and cell passage numbers in receptor assays. Use internal controls like ZM241385 for A2A_{2A} receptor studies .
  • Structural Confirmation : Re-examine NMR and X-ray crystallography data (if available) to verify substituent positions, as even minor regioisomeric impurities can alter activity .

Q. How can solid pharmaceutical formulations of 5-Chloro-6-methyl-1,2,4-triazin-3-amine be optimized for bioavailability?

  • Methodological Answer :
  • Excipient Screening : Test co-formers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to enhance solubility. Use spray drying or hot-melt extrusion for amorphous solid dispersions .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) over 12 weeks identifies degradation products via LC-MS .
  • In Vivo Pharmacokinetics : Compare AUC and Cmax_{max} in rodent models for oral vs. parenteral formulations .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the synthetic yield of 5-Chloro-6-methyl-1,2,4-triazin-3-amine?

  • Methodological Answer :
  • Reaction Parameter Mapping : Systematically vary temperature, solvent (DMF vs. THF), and catalyst (e.g., K2_2CO3_3) to identify optimal conditions .
  • Byproduct Analysis : Use GC-MS to detect side products (e.g., dechlorinated derivatives) that may reduce yield .
  • Cross-Validation : Reproduce published protocols with strict anhydrous conditions, as moisture can hydrolyze intermediates .

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